Formaldoxime

Catalog No.
S585707
CAS No.
75-17-2
M.F
CH3NO
M. Wt
45.041 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formaldoxime

CAS Number

75-17-2

Product Name

Formaldoxime

IUPAC Name

N-methylidenehydroxylamine

Molecular Formula

CH3NO

Molecular Weight

45.041 g/mol

InChI

InChI=1S/CH3NO/c1-2-3/h3H,1H2

InChI Key

SQDFHQJTAWCFIB-UHFFFAOYSA-N

SMILES

C=NO

Synonyms

formaldehyde oxime, formaldoxime

Canonical SMILES

C=NO

Determination of Manganese in Anoxic Estuarine Sediments

Scientific Field: Environmental Chemistry

Summary of Application: The formaldoxime colorimetric method, previously used for large volume freshwater and seawater samples, has been modified for the analysis of small volume, iron-rich sediment pore water samples . This method is used for the determination of manganese in the pore water of anoxic estuarine sediments .

Methods of Application/Experimental Procedures: The method involves using as little as 3 ml of sample and the addition of EDTA to destroy the Fe-formaldoxime interference (at concentrations of 9 μM Mnl −1), achieving a precision of 3% . The formaldoxime reagent consists of 1.0 g of hydroxylamine hydrochloride, 0.50 ml of formaldehyde solution (37%) in 35.0 ml of 40% NH4 § in distilled deionized water .

Results/Outcomes: This method has been shown to be effective in determining manganese concentrations in small volume, iron-rich sediment pore water samples . The precision of the method is reported to be 3% .

Isomerization of Nitrosomethane to Formaldoxime

Scientific Field: Theoretical and Computational Chemistry

Summary of Application: The isomerization of nitrosomethane to formaldoxime has been studied using computational chemistry . This process involves the rearrangement of nitrosomethane to a more stable trans-formaldoxime .

Methods of Application/Experimental Procedures: The mechanism of this isomerization was investigated at the level of B3LYP/6-311+G** . The study explored two different reaction channels, and found that the favorable reaction pathway is different in the catalyst-free reaction compared to the reaction catalyzed by water and formic acid .

Results/Outcomes: The activation energy of the rate-determining step was reduced from 197.9kJ/mol to 138.7kJ/mol in the water-catalyzed reaction and 79.6kJ/mol in the formic acid-catalyzed reaction . The catalysis of more acidic hydroxyl group in the latter system has been shown to be more efficient .

Parametric Variational Two-Electron Reduced-Density-Matrix Method

Scientific Field: Quantum Chemistry

Summary of Application: The isomerization of nitrosomethane to trans-formaldoxime is treated with the parametric variational two-electron reduced-density-matrix (2-RDM) method .

Methods of Application/Experimental Procedures: This method involves the use of quantum mechanical calculations to study the isomerization process .

Determination of Iron in Water Samples

Summary of Application: The formaldoxime colorimetric method has been used for the determination of iron in water samples . This method is particularly useful for analyzing small volume samples .

Methods of Application/Experimental Procedures: The method involves using as little as 3 ml of sample and the addition of EDTA to destroy the Fe-formaldoxime interference . The formaldoxime reagent consists of 1.0 g of hydroxylamine hydrochloride, 0.50 ml of formaldehyde solution (37%) in 35.0 ml of 40% NH4 § in distilled deionized water .

Results/Outcomes: This method has been shown to be effective in determining iron concentrations in small volume water samples . The precision of the method is reported to be 3% .

Conversion of Aldehydes and Ketones to Oximes

Scientific Field: Organic Synthesis

Summary of Application: Formaldoxime is used as a reagent in organic synthesis for the conversion of aldehydes and ketones to oximes .

Formaldoxime is an organic compound with the chemical formula H₂C=N−OH, representing the oxime of formaldehyde. It appears as a colorless liquid and has a propensity to polymerize into a cyclic trimer under certain conditions. In its aqueous form, formaldoxime is stable, particularly when in the form of its hydrochloride salt ([H₂C=N(−H)(−OH)] + Cl⁻) . This compound is primarily synthesized through the reaction of hydroxylamine with formaldehyde, making it an important reagent in organic synthesis, especially for converting aryl diazonium salts into aryl aldehydes .

  • Decomposition: It undergoes pyrolysis, decomposing into hydrogen cyanide and water at high temperatures .
  • Reactions with Unsaturated Sugar Lactones: Formaldoxime reacts with unsaturated sugar δ-lactones, producing complex molecules through both stepwise and concerted mechanisms .
  • Coordination Chemistry: It can form complexes with transition metals, influencing their properties and reactivity .

While specific biological activities of formaldoxime are not extensively documented, its derivatives and related compounds have been studied for potential pharmaceutical applications. The oxime functional group is often associated with biological activity due to its ability to interact with various biological targets.

Formaldoxime can be synthesized using several methods:

  • Reaction of Hydroxylamine and Formaldehyde: The most common synthesis method involves mixing hydroxylamine hydrochloride with formaldehyde in the presence of sodium hydroxide, often in a methanol-water solution .
  • In Situ Generation: In some reactions, formaldoxime is generated in situ from formaldehyde and hydroxylamine during the course of the reaction .

Formaldoxime has several applications:

  • Organic Synthesis: It is widely used as a reagent for synthesizing aryl aldehydes from aryl diazonium salts .
  • Chemical Intermediates: It serves as an intermediate for producing other chemicals and pharmaceuticals.
  • Coordination Chemistry Studies: Its ability to form complexes with transition metals makes it useful in studying metal coordination chemistry .

Interaction studies involving formaldoxime typically focus on its reactivity with various substrates and metal ions. For instance, studies have shown that formaldoxime can coordinate with transition metals like iron(III), nickel(II), and manganese(II), affecting their electronic properties and reactivity profiles . These interactions are crucial for understanding its role in catalysis and material science.

Formaldoxime shares structural similarities with several other oximes and nitrogen-containing compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
AcetoximeC₂H₅NODerived from acetic acid; used in organic synthesis.
BenzaldoximeC₇H₇NOOxime of benzaldehyde; known for its aromatic properties.
PropionaldoximeC₃H₇NODerived from propionaldehyde; used in various synthetic applications.

Uniqueness of Formaldoxime

Formaldoxime's uniqueness lies in its direct relationship to formaldehyde and its specific application as a reagent for converting diazonium salts into aldehydes. Unlike other oximes, which may derive from larger or more complex aldehydes or ketones, formaldoxime's simplicity allows for versatile applications in organic synthesis.

XLogP3

1.5

UNII

420JFM0Z1Q

Other CAS

75-17-2

Wikipedia

Formaldoxime

General Manufacturing Information

Formaldehyde, oxime: INACTIVE

Dates

Modify: 2023-08-15

Oximes induce erection and are resistant to oxidative stress

Bart Pauwels, Charlotte Boydens, Peter Brouckaert, Johan Van de Voorde
PMID: 25689429   DOI: 10.1111/jsm.12846

Abstract

Because of their nitric oxide (NO)-donating capacities, oxime derivatives have shown to offer some therapeutic perspective for the treatment of erectile dysfunction (ED) as well as cardiovascular diseases. However, to date the in vivo effect of these oximes on erectile function remains unknown. In many disease states oxidative stress occurs, impairing NO-mediated relaxations. Hence the influence of oxidative stress on oxime-induced effects is also of interest.
This study aimed to evaluate the in vivo effect of formaldoxime (FAL) and formamidoxime (FAM) on blood pressure and intracavernosal pressure (ICP); and to examine the role of soluble guanylyl cyclase (sGC) and the influence of oxidative stress on the FAL and FAM responses.
Blood pressure and ICP were monitored in vivo after resp. intravenous or intracavernosal injection of FAL and FAM. Moreover isometric tension was measured in vitro on isolated mice corpora cavernosa (CC), thoracic aorta, and femoral artery in organ baths. The role of sGC was investigated using transgenic mice lacking the alpha 1 subunit of sGC.
Mean arterial pressure (MAP) and ICP were measured after FAL/FAM injection. In vitro relaxation of CC strips was evaluated in response to addition of FAL/FAM.
In vivo both FAL and FAM elicit a dose-dependent lowering of blood pressure (maximal ΔMAP: 33.66 ± 4.07 mm Hg [FAL] and 20.43 ± 2.06 mm Hg [FAM] ) as well as an increase of ICP (maximal increase of ICP/MAP: 70.29 ± 2.88% [FAL] and 52.91 ± 8.61% [FAM] ). The FAL/FAM effect is significantly lower in knockout vs. wild-type mice. Oxidative stress has an inhibitory effect on corporal NO-mediated relaxations induced by electrical field stimulation, acetylcholine, and sodium nitroprusside whereas the responses to 8-(4-chlorophenylthio)-guanosine 3',5'-cyclic monophosphate sodium salt, FAL and FAM were not influenced.
Oximes induce erection which is mediated by sGC. The oxime-induced relaxations are resistant to oxidative stress, which increases their therapeutic potential for the treatment of ED.


Tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes

Wenwen Chen, Bo Wang, Nan Liu, Dayun Huang, Xinyan Wang, Yuefei Hu
PMID: 25397915   DOI: 10.1021/ol503008t

Abstract

A tandem synthesis of 3-halo-5-substituted isoxazoles has been developed from 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions. Thus, 1,3-dipolar cycloaddition and all its drawbacks can now be avoided completely.


NO-donating oximes relax corpora cavernosa through mechanisms other than those involved in arterial relaxation

Bart Pauwels, Charlotte Boydens, Kelly Decaluwé, Johan Van de Voorde
PMID: 24842569   DOI: 10.1111/jsm.12564

Abstract

Erectile dysfunction (ED), as well as many cardiovascular diseases, is associated with impaired nitric oxide (NO) bioavailability. Recently, oxime derivatives have emerged as vasodilators due to their NO-donating capacities. However, whether these oximes offer therapeutic perspectives as an alternative NO delivery strategy for the treatment of ED is unexplored.
This study aims to analyze the influence of formaldoxime (FAL), formamidoxime (FAM), and cinnamaldoxime (CAOx) on corporal tension and to elucidate the underlying molecular mechanisms.
Organ bath studies were carried out measuring isometric tension on isolated mice corpora cavernosa (CC), thoracic aorta, and femoral artery. After contraction with norepinephrine (NOR), cumulative concentration-response curves of FAL, FAM, and CAOx (100 nmol/L-1 mmol/L) were performed.
FAL-/FAM-induced relaxations were evaluated in the absence/presence of various inhibitors of different molecular pathways.
FAL, FAM, and CAOx relax isolated CC as well as aorta and femoral artery from mice. ODQ (soluble guanylyl cyclase-inhibitor), diphenyliodonium chloride (nonselective flavoprotein inhibitor), and 7-ethoxyresorufin (inhibitor of CYP450 1A1 and NADPH-dependent reductases) substantially blocked the FAL-/FAM-induced relaxation in the arteries but not in CC. Only a small inhibition of the FAM response in CC was observed with ODQ.
This study shows for the first time that NO-donating oximes relax mice CC. Therefore, oximes are a new group of molecules with potential for the treatment of ED. However, the underlying mechanism(s) of the FAL-/FAM-induced corporal relaxation clearly differ(s) from the one(s) involved in arterial vasorelaxation.


Formaldoxime hydrogen bonded complexes with ammonia and hydrogen chloride

Barbara Golec, Małgorzata Mucha, Magdalena Sałdyka, Austin Barnes, Zofia Mielke
PMID: 24300376   DOI: 10.1016/j.saa.2013.11.017

Abstract

An infrared spectroscopic and MP2/6-311++G(2d,2p) study of hydrogen bonded complexes of formaldoxime with ammonia and hydrogen chloride trapped in solid argon matrices is reported. Both 1:1 and 1:2 complexes between formaldoxime and ammonia, hydrogen chloride have been identified in the CH2NOH/NH3/Ar, CH2NOH/HCl/Ar matrices, respectively, their structures were determined by comparison of the spectra with the results of calculations. In the 1:1 complexes present in the argon matrices the OH group of formaldoxime acts as a proton donor for ammonia and the nitrogen atom acts as a proton acceptor for hydrogen chloride. In the 1:2 complexes ammonia or hydrogen chloride dimers interact both with the OH group and the nitrogen atom of CH2NOH to form seven membered cyclic structures stabilized by three hydrogen bonds. The theoretical spectra generally agree well with the experimental ones, but they seriously underestimate the shift of the OH stretch for the 1:1 CH2NOH⋯NH3 complex.


Complexation of formaldoxime with water. Infrared matrix isolation and theoretical studies

Barbara Golec, Małgorzata Mucha, Zofia Mielke
PMID: 22127136   DOI: 10.1016/j.saa.2011.10.069

Abstract

The 1:1, 1:2 and 2:1 formaldoxime-water complexes isolated in the argon matrices have been studied by help of FTIR spectroscopy and MP2/6-311++G(2d,2p) method. The calculations predicted the stability of the three CH(2)NOH···H(2)O isomeric complexes, three CH(2)NOH···(H(2)O)(2) ones and one (CH(2)NOH)(2)···H(2)O complex. The analysis of the experimental spectra and their comparison with theoretical ones indicated that both the 1:1 and 1:2 complexes trapped in solid argon have the most stable cyclic structures stabilized by the O-H···O and O-H···N bonds between the formaldoxime and water molecules. In the 1:2 complex formaldoxime interacts with the water dimer, one H(2)O molecule acts as a proton acceptor for the OH group of formaldoxime whereas the second H(2)O molecule acts as a proton donor toward the nitrogen atom of the formaldoxime molecule. In the (CH(2)NOH)(2)···H(2)O complex the OH group of the water molecule acts as a proton donor toward one of the oxygen atoms of the formaldoxime cyclic dimer.


Combined ab initio/DFT and Monte Carlo calculation of relative standard chemical potentials in solution

Peter I Nagy
PMID: 21682330   DOI: 10.1021/jp204018s

Abstract

A method has been proposed for pure theoretical estimation of relative standard chemical potentials (1 mol/dm(3) standard state) and related K(c) equilibrium constants for tautomers/conformers dissolved in some solvents. The relative internal free energy could be obtained by means of in-solution ab initio/DFT methods. Using the free energy perturbation method for the transformation of the involved species, the solvation contribution to the relative standard chemical potential can be determined by considering 1 M solution models. Comparison of the ΔG(solv)/MC value calculated for the 1 M solution with those obtained for the system at other concentrations helps explore the ratio of the activity coefficients in nonstandard states. The method has been applied for the study of the tautomeric pair of formaldoxime and nitrosomethane with large structural differences. It was pointed out that the ΔG(solv)/MC values for the 1 and 0.11 M solutions differ by up to 0.2 kcal/mol, when atomic charges are derived on the basis of the in-solution IEF-PCM/B3LYP/aug-cc-pvtz molecular electrostatic potential. On the basis of calculated free energy differences, the ratio of the CH(3)NO and CH(2)NOH activity coefficients in 0.11 molar aqueous and dichloromethane solutions were predicted as of 1.4 and 0.8, respectively. The 0.11 M model is hypothetical by assuming that only one of the tautomers exists in the solution box. As an extension of the method, a procedure has been outlined where contributions to the change of the solvation free energy by terms related to relative activity coefficients might be assessed at physically relevant concentrations for the equilibrated tautomers.


Photochemistry of formaldoxime−nitrous acid complexes in an argon matrix: identification of formaldoxime nitrite

Barbara Golec, Andrzej Bil, Zofia Mielke
PMID: 23057084   DOI: 10.1021/jp9048428

Abstract

We have studied the structure and photochemistry of the formaldoxime−nitrous acid system (CH2NOH−HONO) by help of FTIR matrix isolation spectroscopy and ab initio methods. The MP2/6-311++G(2d,2p) calculations show stability of six isomeric CH2NOH···HONO complexes. The FTIR spectra evidence formation of two hydrogen bonded complexes in an argon matrix whose structures are determined by comparison of the experimental spectra with the calculated ones for the six stable complexes. In the matrix there is present the most stable cyclic complex with two O−H···N bonds; a strong bond is formed between the OH group of HONO and the N atom of CH2NOH and the weaker one between the OH group of CH2NOH and the N atom of HONO. In the other complex present in the matrix the OH group of formaldoxime is attached to the OH group of HONO forming an O−H···O bond. The irradiation of the CH2NOH···HONO complexes with the filtered output of the mercury lamp (λ > 345 nm) leads to the formation of formaldoxime nitrite, CH2NONO, and its two isomeric complexes with water. The main product is the CH2NONO···H2O complex in which water is hydrogen bonded to the N atom of the C═N group. The identity of the photoproducts is confirmed by both FTIR spectroscopy and MP2 or QCISD(full) calculations with the 6-311++G(2d,2p) basis set. The intermediate in this reaction is iminoxyl radical that is formed by abstraction of hydrogen atom from formaldoxime OH group by an OH radical originating from HONO photolysis.


Diaphorase can metabolize some vasorelaxants to NO and eliminate NO scavenging effect of 2-phenyl-4,4,5,5,-tetramethylimidazoline-1-oxyl-3-oxide (PTIO)

P Bartík, K Chalupský, L Vavruska, B Muller, J-C Stoclet, G Entlicher
PMID: 15588129   DOI:

Abstract

Diaphorase was studied as a possible oxidoreductase participating in NO production from some vasorelaxants. In the presence of NADH or NADPH, diaphorase can convert selected NO donors, glycerol trinitrate (GTN) and formaldoxime (FAL) to nitrites and nitrates with NO as an intermediate. This activity of diaphorase was inhibited by diphenyleneiodonium (DPI) (inhibitor of some NADPH-dependent flavoprotein oxidoreductases), while it remained uninhibited by NG-nitro-L-arginine methyl ester (inhibitor of NO synthase) 7-Ethoxyresorufin (inhibitor of cytochrome P-450 1A1 and cytochrome P-450 NADPH-dependent reductase) inhibited the conversion of GTN only. Existence of NO as an intermediate of the reaction was supported by results of electron paramagnetic resonance spectroscopy. In addition to its ability to affect the above mentioned NO donors, diaphorase was able to reduce 2-phenyl-4,4,5,5,-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and thus to eliminate its NO scavenging effect. This activity of diaphorase could also be inhibited by DPI. The reaction of diaphorase with GTN and PTIO was not affected by superoxide dismutase (SOD) or catalase. Reaction of FAL with diaphorase was lowered with SOD by 38 % indicating the partial participation of superoxide anion probably generated by the reaction of diaphorase with NADH or NADPH. Catalase had no effect. Diaphorase could apparently be one of the enzymes participating in the metabolism of studied NO donors to NO. The easy reduction and consequent elimination of PTIO by diaphorase could affect its use as an NO scavenger in biological tissues.


Vasorelaxant activity of some oxime derivatives

Filip Jaros, Tomás Straka, Zdenka Dobesová, Mária Pintérová, Karel Chalupský, Jaroslav Kunes, Gustav Entlicher, Josef Zicha
PMID: 17706962   DOI: 10.1016/j.ejphar.2007.07.040

Abstract

Several non-aromatic substituted oxime derivatives (formamidoxime, acetaldoxime, acetone oxime, acetohydroxamic acid, formaldoxime) function as vasorelaxant NO donors when added to precontracted aortic rings in vitro. This study was aimed to evaluate whether these substances posses vasodilator properties under in vivo conditions. We studied blood pressure changes elicited by administration of these compounds to conscious chronically catheterized Wistar rats in which endogenous NO synthesis was acutely inhibited by N(omega)-nitro-L-arginine methyl ester (L-NAME) pretreatment (30 mg/kg i.v.). Three of the tested substances (formaldoxime, acetohydroxamic acid and formamidoxime) induced pronounced dose-dependent blood pressure reduction which was further augmented when baroreflex operation was interrupted by ganglionic blockade (5 mg/kg pentolinium). Pretreatment of rats with methylene blue (soluble guanylate cyclase inhibitor) was used to estimate the contribution of NO to observed blood pressure lowering effects of the above compounds. Nitric oxide seems to be responsible for the entire formaldoxime-induced blood pressure decrease and for a considerable part of blood pressure changes elicited by formamidoxime. On the contrary, we did not find a significant NO contribution to blood pressure reduction caused by acetohydroxamic acid. In conclusion, our study confirmed in vivo vasodilator effects of three above mentioned compounds which were earlier demonstrated to induce in vitro vasorelaxation. It indicated a variable contribution of nitric oxide to blood pressure changes elicited by particular compounds. Substances with hydrophilic character (formamidoxime, acetohydroxamic acid, formaldoxime) were effective, whereas less hydrophilic substance (acetaldoxime) or slightly hydrophobic one (acetone oxime) were ineffective.


Possible metabolic pathways of conversion of formaldoxime and glyceryl trinitrate to NO

K Chalupský, P Bartík, S Eklová, G Entlicher
PMID: 14661735   DOI:

Abstract

The oxidation of N-hydroxylated compounds may result in production of nitrogen oxides, including nitric oxide (NO). Oxidation may be independent on NO-synthase. Production of nitrites and nitrates via NO from formaldoxime and glyceryl trinitrate was studied and compared. Superoxide ion, ions Fe2+ and Fe3+, methemoglobin and methemoglobin + NADPH + methylene blue, oxyhemoglobin and oxyhemoglobin + NADPH + methylene blue in the presence of atmospheric oxygen were used as oxidoreductive agents. Formaldoxime (triformaxime) was chosen as a newly recognized atypical cyclic oxime which can be converted to NO and glyceryl trinitrate as a well-known NO donor of quite different structure. From the oxidoreductive agents used, glyceryl trinitrate was not converted to nitrites or nitrates by Fe2+ or Fe3+ and by methemoglobin alone. Formaldoxime was resistant to the action of superoxide ion and methemoglobin alone. Importance of these possible metabolic pathways for production of NO from examined vasodilators is discussed.


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